Ethyl 5-acetyl-2-benzyloxybenzoate

Description

Nomenclature and Structural Representation in Scholarly Literature

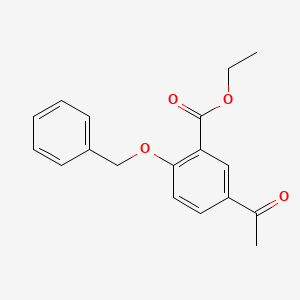

The systematic naming of chemical compounds is crucial for unambiguous communication in scientific discourse. Ethyl 5-acetyl-2-benzyloxybenzoate is identified in the literature through several recognized naming systems. Its primary name indicates an ethyl ester of a benzoic acid derivative. The parent structure is a benzoate (B1203000), an ester formed from benzoic acid and ethanol (B145695). The benzene (B151609) ring of the benzoate is substituted at two positions: an acetyl group (a carbonyl bonded to a methyl group) at position 5, and a benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom) at position 2.

Alternative names for this compound include "ethyl 5-acetyl-2-(phenylmethoxy)benzoate" and "benzoic acid, 5-acetyl-2-(phenylmethoxy)-, ethyl ester". sielc.com These variations adhere to different nomenclature rules but describe the same molecular architecture. For database and regulatory purposes, it is assigned the CAS Registry Number 60561-28-6. sielc.com

The structural representation of this compound is key to understanding its chemical behavior. The molecule consists of a central benzene ring. An ethoxycarbonyl group (-COOCH2CH3) and a benzyloxy group (-OCH2C6H5) are attached to the ring at positions 1 and 2, respectively. An acetyl group (-COCH3) is located at the 5-position of the ring.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | ethyl 5-acetyl-2-(benzyloxy)benzoate |

| CAS Number | 60561-28-6 sielc.com |

| Molecular Formula | C18H18O4 uni.lu |

| InChI | InChI=1S/C18H18O4/c1-3-21-18(20)16-11-15(13(2)19)9-10-17(16)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 uni.lu |

Historical Context and Research Significance of Substituted Benzoates

The study of substituted benzoates has a rich history intertwined with the development of organic chemistry itself. Early investigations into electrophilic aromatic substitution on benzene derivatives laid the groundwork for understanding how substituents influence the reactivity and orientation of incoming groups. mdpi.com The ester functional group, a defining feature of benzoates, has long been recognized for its role in both synthetic transformations and biological activity.

Substituted benzoates are significant for several reasons. The presence of different functional groups on the benzene ring can dramatically alter the electronic properties of the molecule, influencing its reactivity in further chemical reactions. For instance, electron-donating or electron-withdrawing substituents can activate or deactivate the ring towards electrophilic attack and direct new substituents to specific positions (ortho, meta, or para). wikipedia.org

Furthermore, the diverse structures that can be achieved through substitution make benzoates valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. For example, the well-known preservative, sodium benzoate, is the sodium salt of benzoic acid. wikipedia.org The design and synthesis of novel substituted benzoates continue to be an active area of research, with studies focusing on creating molecules with specific electronic, optical, or biological properties. semanticscholar.orgresearchgate.net Recent research has explored the use of substituted benzoates in the development of liquid crystals and as anion receptors. semanticscholar.orgacs.org

Role as a Versatile Synthetic Intermediate in Organic Synthesis Research

This compound serves as a valuable intermediate in multi-step organic syntheses. Its utility stems from the presence of three distinct functional groups—the ethyl ester, the acetyl group, and the benzyloxy group—each of which can be selectively modified.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetyl-2-benzyloxy-benzoic acid, which can then participate in a variety of reactions, such as amide bond formation. bldpharm.com The acetyl group's carbonyl can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to other functional groups. The benzyloxy group is a common protecting group for phenols. The benzyl group can be removed under specific conditions, typically through catalytic hydrogenation, to reveal a hydroxyl group. This strategy allows other parts of the molecule to be modified without affecting the phenol (B47542).

This multi-functionality makes this compound a useful starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, it and its derivatives are listed as building blocks in chemical supplier catalogs, indicating their use in the synthesis of a wider range of compounds. chemicalbook.combldpharm.com The strategic manipulation of its functional groups allows chemists to build molecular complexity in a controlled and predictable manner.

Table 2: Related Compounds and Derivatives

| Compound Name | CAS Number | Relationship to this compound |

|---|---|---|

| Methyl 5-acetyl-2-(benzyloxy)benzoate | 27475-09-8 bldpharm.com | Methyl ester analog |

| 5-Acetyl-2-benzyloxy-benzoic acid | 201663-18-5 bldpharm.com | Hydrolysis product |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 bldpharm.com | Derivative with a bromoacetyl group |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60561-28-6 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

ethyl 5-acetyl-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H18O4/c1-3-21-18(20)16-11-15(13(2)19)9-10-17(16)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

InChI Key |

XYYPNTNMOUPRLG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 |

Other CAS No. |

60561-28-6 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 5 Acetyl 2 Benzyloxybenzoate

Precursor Synthesis and Derivatization Approaches

The synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate is primarily achieved through a two-stage process: first, the preparation of a key intermediate, Ethyl 5-acetyl-2-hydroxybenzoate, followed by the introduction of a benzyl (B1604629) group to the phenolic hydroxyl.

Synthesis of Ethyl 5-acetyl-2-hydroxybenzoate as a Key Intermediate

The cornerstone of this synthetic route is the formation of Ethyl 5-acetyl-2-hydroxybenzoate. This intermediate can be synthesized through several established methods, most notably via the Fries rearrangement of ethyl 2-acetoxybenzoate or through direct Friedel-Crafts acylation of ethyl salicylate (B1505791).

In the Fries rearrangement, ethyl 2-acetoxybenzoate is treated with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group from the ester oxygen to the aromatic ring, primarily at the para position due to steric hindrance from the ethoxycarbonyl group.

Alternatively, direct Friedel-Crafts acylation of ethyl salicylate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid provides a more direct route to Ethyl 5-acetyl-2-hydroxybenzoate. The hydroxyl group of ethyl salicylate directs the incoming acetyl group to the ortho and para positions, with the para-substituted product being the desired intermediate. The physical properties of this key intermediate are well-documented, with a melting point recorded between 62-63 °C. echemi.com

Introduction of the Benzyloxy Moiety: O-Alkylation Strategies

With the phenolic intermediate, Ethyl 5-acetyl-2-hydroxybenzoate, in hand, the subsequent step involves the introduction of the benzyloxy group. This is typically accomplished through O-alkylation of the phenolic hydroxyl group.

The most classical and widely employed method for this transformation is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of Ethyl 5-acetyl-2-hydroxybenzoate with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, to yield the target ether, this compound. byjus.comwikipedia.org

For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary, like benzyl halides, to favor the SN2 pathway and minimize competing elimination reactions. learncbse.inmasterorganicchemistry.com The choice of base is also crucial, with common options including sodium hydride (NaH) or alkali metal carbonates.

A common and practical variation of the Williamson ether synthesis employs weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.net In this approach, the carbonate base is sufficient to deprotonate the acidic phenol (B47542), forming the reactive phenoxide in situ. The reaction of this phenoxide with a benzyl halide proceeds to furnish the desired benzyl ether. researchgate.netresearchgate.net This method is often preferred due to its milder conditions and operational simplicity compared to using stronger, more hazardous bases like sodium hydride. The use of cesium carbonate can sometimes lead to enhanced reactivity.

In recent years, more advanced and milder reagents have been developed for benzylation reactions, offering alternatives to the classical Williamson ether synthesis, particularly for sensitive substrates. These reagents can function under neutral or mildly acidic conditions.

2-Benzyloxy-1-methylpyridinium Triflate : This reagent is an effective benzylating agent that operates under neutral conditions. beilstein-journals.orgnih.govsemanticscholar.org It releases an electrophilic benzyl species upon heating, which can then react with a nucleophile like the phenoxide derived from Ethyl 5-acetyl-2-hydroxybenzoate. beilstein-journals.orgsemanticscholar.orgnih.gov This method is particularly advantageous when the substrate contains base-sensitive functional groups. sigmaaldrich.com The reaction can be promoted by triethylamine, which acts as both a promoter and a scavenger. organic-chemistry.org

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) : TriBOT is another modern reagent for O-benzylation. researchgate.net It can be prepared from cyanuric chloride and benzyl alcohol. researchgate.net TriBOT can act as a benzyl cation equivalent and can benzylating alcohols and carboxylic acids under acidic or thermal conditions. researchgate.net The reaction with a phenolic substrate like Ethyl 5-acetyl-2-hydroxybenzoate would typically be catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), to generate the benzyl ether. researchgate.net

Esterification Approaches for Ethyl Benzoate (B1203000) Derivatives

While the primary route to this compound involves the benzylation of a pre-formed ethyl ester, an alternative synthetic strategy could involve the esterification of 5-acetyl-2-benzyloxybenzoic acid.

This approach would first require the synthesis of 5-acetyl-2-benzyloxybenzoic acid, which could be prepared by protecting the hydroxyl group of 5-acetylsalicylic acid with a benzyl group, followed by esterification. The esterification of the resulting carboxylic acid with ethanol (B145695) would yield the final product. This can be achieved through various methods, including the Fischer-Speier esterification, which involves refluxing the carboxylic acid and ethanol with a catalytic amount of a strong acid like sulfuric acid. researchgate.nettcu.edu Other methods include reacting the carboxylic acid with thionyl chloride to form an acyl chloride, which then reacts with ethanol, or using coupling agents to facilitate the ester formation. Transesterification, the conversion of one ester to another, is also a viable method, for instance, by reacting mthis compound with an excess of ethanol in the presence of an acid or base catalyst. libretexts.org

Chemoselective Modifications of this compound

The presence of multiple reactive sites in this compound allows for a range of chemoselective modifications, where one functional group is transformed while the others remain intact.

The acetyl group is a versatile handle for further synthetic transformations. One of the most common and useful reactions is the α-halogenation of the ketone. The methyl group of the acetyl moiety can be selectively monobrominated to yield an α-bromo ketone, a highly valuable intermediate for the synthesis of various heterocyclic compounds and other substituted derivatives.

This transformation is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid or a radical initiator. nih.govrsc.orgnih.gov The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine source. To avoid bromination of the activated aromatic ring, conditions must be carefully controlled. Using NBS under neutral or slightly acidic conditions, often in a solvent like carbon tetrachloride or methanol (B129727), selectively favors α-bromination of the ketone. researchgate.netnih.gov

Reaction Scheme:

The ethyl ester group can be selectively modified without affecting the acetyl or benzyloxy groups under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetyl-2-benzyloxybenzoic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org

Base-promoted hydrolysis (saponification) involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). quora.comsserc.org.uk This reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and precipitate the free carboxylic acid. sserc.org.uk

Acid-catalyzed hydrolysis is an equilibrium process that requires heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water to drive the reaction towards the products. libretexts.org

Transesterification: The ethyl ester can be converted into a different ester (e.g., a methyl or benzyl ester) through a process called transesterification. ucla.edumasterorganicchemistry.com This is typically achieved by reacting this compound with a large excess of another alcohol in the presence of an acid or base catalyst. libretexts.orgmasterorganicchemistry.com For instance, refluxing in methanol with a catalytic amount of sulfuric acid would yield mthis compound. Lipase-catalyzed transesterification offers a milder, more environmentally friendly alternative, often proceeding under solvent-free conditions. nih.gov

Reductions of Carbonyl Functions within the Compound Scaffold

The chemical structure of this compound features two distinct carbonyl functionalities: an acetyl group at the 5-position and an ethyl ester at the 1-position of the benzene (B151609) ring. The selective or exhaustive reduction of these groups opens up synthetic pathways to a variety of derivatives. The reactivity of these carbonyl groups towards reducing agents differs, allowing for controlled transformations.

The reduction of carbonyl groups in aromatic compounds is a fundamental transformation in organic synthesis. In the case of molecules with multiple carbonyl groups, such as this compound, achieving selectivity is a key challenge. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Research into the synthesis of related compounds, particularly in the context of preparing precursors for pharmaceuticals like Salmeterol, provides insight into the reduction of the acetyl and ester moieties. While specific studies on this compound are not extensively documented in publicly available literature, the reduction of its close analog, Methyl 5-acetyl-2-(benzyloxy)benzoate, has been described. These methodologies are directly applicable to the ethyl ester derivative.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com In a process described for the methyl ester analog, LiAlH₄ was used to reduce both the acetyl group and the ester, yielding a diol. derpharmachemica.com Another strong reducing agent, Vitride (sodium bis(2-methoxyethoxy)aluminum hydride), was also employed to achieve a similar transformation. derpharmachemica.com

For more selective reductions, other reagents can be considered. Sodium borohydride (B1222165) (NaBH₄), typically used for reducing aldehydes and ketones, can, under certain conditions, also reduce esters, albeit at a much slower rate. psu.edu The use of NaBH₄ in a methanol system has been shown to be effective for the reduction of various aromatic esters to their corresponding alcohols. psu.edu This suggests a potential method for the selective reduction of the acetyl group in this compound, or the complete reduction of both carbonyls under more forcing conditions.

Catalytic hydrogenation is another important method for reduction. For instance, in the synthesis of Salmeterol from a related bromoacetyl derivative, a hydrogenation step is employed. google.comgoogle.com While this is often aimed at debenzylation, the catalyst and conditions can be tuned to affect carbonyl groups. For example, platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are common catalysts for such transformations. derpharmachemica.com

The following table summarizes the potential reduction reactions for the carbonyl functions within the this compound scaffold, based on methodologies reported for closely related structures.

| Reagent | Target Carbonyl(s) | Product(s) | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Acetyl and Ethyl Ester | 1-(5-(1-hydroxyethyl)-2-(benzyloxy)phenyl)ethanol | masterorganicchemistry.comderpharmachemica.com |

| Vitride | Acetyl and Ethyl Ester | 1-(5-(1-hydroxyethyl)-2-(benzyloxy)phenyl)ethanol | derpharmachemica.com |

| Sodium Borohydride (NaBH₄) / Methanol | Acetyl (selective) or both | Ethyl 5-(1-hydroxyethyl)-2-(benzyloxy)benzoate or 1-(5-(1-hydroxyethyl)-2-(benzyloxy)phenyl)ethanol | psu.edu |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Debenzylation and potentially carbonyl reduction | Varies depending on conditions | derpharmachemica.com |

Structural Characterization and Spectroscopic Analysis in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H-NMR) Applications in Benzyl (B1604629) and Acetyl Ester Compounds

For comparison, the ¹H-NMR spectrum of the parent compound, ethyl benzoate (B1203000), shows characteristic signals for the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). chemicalbook.comrsc.orghmdb.ca The aromatic protons typically appear as multiplets in the downfield region of the spectrum. chemicalbook.comrsc.orghmdb.ca In the case of Ethyl 5-acetyl-2-benzyloxybenzoate, the protons of the ethyl ester would exhibit a similar triplet-quartet pattern. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.4-2.6 ppm. The benzylic methylene protons (O-CH₂-Ph) would also produce a singlet, expected to be in the region of δ 5.0-5.3 ppm. The protons on the substituted benzoate ring would present a more complex splitting pattern due to their distinct chemical environments.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.4 | Triplet |

| Acetyl (-CH₃) | ~2.5 | Singlet |

| Ethyl (-CH₂) | ~4.4 | Quartet |

| Benzyloxy (-CH₂) | ~5.2 | Singlet |

| Aromatic (C3-H, C4-H, C6-H) | ~7.0 - 8.2 | Multiplet |

| Aromatic (Benzyl ring) | ~7.3 - 7.5 | Multiplet |

Carbon-13 NMR (¹³C-NMR) Applications for Carbon Skeleton Analysis

The ¹³C-NMR spectrum provides a definitive count of the non-equivalent carbon atoms within a molecule. For this compound, a total of 18 carbon signals would be expected in a completely asymmetric environment. However, some degree of signal overlap, particularly in the aromatic region, is possible.

Analysis of related compounds such as ethyl benzoate reveals the carbonyl carbon of the ester at approximately 166 ppm, the methylene carbon of the ethyl group around 61 ppm, and the methyl carbon at about 14 ppm. rsc.org Aromatic carbons resonate in the 128-133 ppm range. rsc.org For this compound, the carbonyl carbon of the acetyl group would be expected at a more downfield position, typically above 190 ppm. The presence of the benzyloxy group would also influence the chemical shifts of the aromatic carbons to which it is attached. The carbon atoms of the benzyl group itself would show characteristic signals, with the benzylic carbon appearing around 70 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Acetyl (-CH₃) | ~26 |

| Ethyl (-CH₂) | ~61 |

| Benzyloxy (-CH₂) | ~71 |

| Aromatic/Ar-O | ~110 - 160 |

| Ester (C=O) | ~165 |

| Acetyl (C=O) | ~197 |

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, several key functional groups would give rise to distinct absorption bands.

The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. Aromatic esters typically show a strong C=O stretch in the region of 1715-1730 cm⁻¹. pressbooks.pub The aryl ketone C=O stretch is expected around 1685 cm⁻¹. pg.edu.pl The presence of two distinct carbonyl peaks in these regions would be a strong indicator of the compound's structure. Additionally, the C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spcmc.ac.in The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | ~1685 | Strong |

| Ester C=O Stretch | ~1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₈H₁₈O₄), the predicted monoisotopic mass is approximately 298.12 g/mol . fiu.edu

In a typical electron ionization mass spectrum, a molecular ion peak ([M]⁺) at m/z 298 would be expected. The fragmentation pattern would likely involve the characteristic cleavage of the ester and ether functional groups. A common fragmentation pathway for benzyl esters is the formation of the benzoyl cation (m/z 105) and the tropylium (B1234903) ion (m/z 91) from the benzyl group. nist.govmassbank.eu The loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z 253. Cleavage of the acetyl group would lead to a fragment corresponding to the loss of a CH₃CO radical (m/z 43). Predicted mass spectrometry data also suggests the formation of adducts such as [M+H]⁺ at m/z 299.12778 and [M+Na]⁺ at m/z 321.10972. fiu.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 253 | [M - OC₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Crystallographic Studies and Single Crystal X-ray Diffraction Analysis of Related Benzyloxybenzoates

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), data for the closely related compound, 2-benzyloxybenzoic acid, is available (CSD entry CCDC 894243). hmdb.ca

The analysis of the crystal structure of 2-benzyloxybenzoic acid would provide valuable insights into the likely solid-state conformation, bond angles, bond lengths, and intermolecular interactions (such as hydrogen bonding and π-stacking) that could be expected in this compound. Such studies on analogous structures are critical for understanding the supramolecular chemistry and crystal packing of this class of compounds.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Acetyl 2 Benzyloxybenzoate and Its Analogues

Molecular Structure Optimization and Conformational Analysis (e.g., Density Functional Theory (DFT) Studies)

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. Molecular structure optimization is a process to find the geometry of a molecule that corresponds to the lowest energy state, known as the global minimum. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, balancing computational cost with high accuracy.

For analogues of Ethyl 5-acetyl-2-benzyloxybenzoate, such as other substituted carboxylates, DFT calculations are employed to obtain optimized geometric parameters like bond lengths and angles. nih.gov For instance, in the study of Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, DFT calculations using the B3LYP functional and the 6–311++G(d,p) basis set were performed to establish the most stable structure. nih.gov

Conformational analysis is crucial for flexible molecules that can adopt multiple spatial arrangements (conformers). A Potential Energy Surface (PES) scan is a common technique where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. nih.gov This allows for the identification of the lowest energy conformer, which is the most likely to be populated under experimental conditions. For example, a 2D PES scan can be generated by rotating two key dihedral angles from 0° to 360°, revealing the global minimum energy conformation. nih.gov This stable structure is then used for subsequent computational analyses.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps)

The electronic structure of a molecule dictates its reactivity and chemical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while LUMO represents its ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical transformations. nih.gov

In the computational analysis of an ethyl carboxylate analogue, the HOMO-LUMO energy gap was calculated to be 4.6255 eV. nih.gov This relatively small gap indicates that the molecule is chemically reactive, which can be a desirable trait for a potential drug candidate that needs to interact with a biological receptor. nih.gov The distribution and energy of these orbitals are used to predict the most likely sites for electrophilic and nucleophilic attack.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis, π–π Stacking)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is vital for predicting crystal morphology, polymorphism, and physical properties like solubility and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov

The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii sum of the interacting atoms. nih.govnih.gov This analysis can be broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of interactions contributing to the crystal packing. nih.gov

Studies on compounds analogous to this compound reveal the nature of their crystal packing. For example, in one thiophene (B33073) derivative, the crystal structure is stabilized by inversion dimers linked by pairs of C—H⋯O hydrogen bonds, with additional weak C—H⋯π interactions linking these dimers into layers. nih.gov Analysis of a pyridine (B92270) derivative showed that the most significant contributions to crystal packing came from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Two Analogue Compounds

| Intermolecular Interaction | Compound 1 (Pyridine Derivative) Contribution (%) nih.gov | Compound 2 (Spiroindoline Derivative) Contribution (%) nih.gov |

| H···H | 43.6 | 34.9 |

| O···H/H···O | 14.9 | 19.2 |

| C···H/H···C | 15.6 | 11.9 |

| N···H/H···N | 11.2 | 10.4 |

| Cl···H/H···Cl | - | 10.7 |

| S···H/H···S | 5.9 | - |

| C···C | 4.4 | - |

These analyses provide a detailed picture of the non-covalent forces, including hydrogen bonds and potential π–π stacking, that dictate the supramolecular architecture of these compounds.

In Silico Screening and Virtual Ligand Design for Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. nih.govresearchgate.net

For scaffolds related to this compound, docking studies are used to predict their binding affinity and mode of interaction with various biological targets. For instance, a thiazolidine (B150603) derivative, BAC, was subjected to in silico docking studies against the cannabinoid 1 (CB1) receptor to evaluate its potential as an antagonist. nih.govresearchgate.net The results of such simulations provide a binding score, which estimates the strength of the interaction, and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. In other studies, ethyl carboxylate analogues have been docked against viral proteins to identify potential antiviral activity. nih.gov These predictions are invaluable for prioritizing compounds for synthesis and biological evaluation. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models this relationship mathematically, correlating variations in physicochemical properties (descriptors) with changes in activity. researchgate.net

For benzyl-benzoate derivatives, a QSAR study was performed to analyze the requirements for anti-tyrosinase activity. researchgate.net The resulting model revealed that descriptors such as the Average Broto-Moreau autocorrelation and the Randic-like eigenvector-based index had a positive correlation with activity, while others had a negative contribution. researchgate.net Such models can take the form of a linear regression equation, providing a predictive tool for designing more potent inhibitors. researchgate.net

Qualitative SAR studies on related heterocyclic scaffolds, such as benzoxazinones and benzimidazoles, have also yielded crucial insights. For benzoxazinones, it was found that substituents on the benzene (B151609) ring generally reduce inhibitory potential against α-chymotrypsin, though fluoro groups were beneficial. nih.gov For benzimidazole (B57391) derivatives, SAR analyses have shown that substitutions at the N1, C2, and C5 positions significantly affect their anti-inflammatory activity. mdpi.com These studies guide the strategic modification of chemical scaffolds to enhance potency and selectivity. mdpi.comrsc.org

A biologically active compound must possess favorable pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—to be a successful drug. In silico ADME prediction models are now routinely used to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. nih.govmdpi.com

Key predicted parameters include:

Absorption: Evaluated through properties like water solubility (LogS), which is crucial for oral administration, and permeability through Caco-2 cells, which mimics the intestinal barrier. nih.govmdpi.com

Distribution: Assessed by parameters such as the volume of distribution (VDss) and the plasma unbound fraction (FU). The unbound fraction is the portion of the drug that can interact with its target. mdpi.com

Metabolism: Often predicted by evaluating the potential of a compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are responsible for the metabolism of most drugs. nih.govmdpi.com

Excretion: Can be estimated by predicting the total clearance (CLtot) of the compound. nih.gov

In silico profiling of various heterocyclic analogues has shown that many possess favorable ADME properties, with lipophilicity values often falling within the criteria of Lipinski's rule of five (logP < 5), suggesting good potential for oral bioavailability. mdpi.com

Table 2: Representative In Silico Predicted ADME/Tox Properties for Drug-like Compounds

| Parameter | Description | Favorable Range/Value | Reference |

| Solubility (logS) | Logarithm of molar solubility in water. | > -6 | nih.gov |

| GI Absorption | Human intestinal absorption. | High | mdpi.com |

| Caco-2 Permeability | Permeability across human colon cells. | High | mdpi.com |

| BBB Permeant | Blood-Brain Barrier penetration. | No (for peripherally acting drugs) | mdpi.com |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes. | No (to avoid drug-drug interactions) | nih.govmdpi.com |

| hERG Inhibition | Inhibition of the hERG potassium channel. | No (to avoid cardiotoxicity) | nih.gov |

| Ames Toxicity | Potential to be mutagenic. | No | nih.gov |

These predictive models are essential for the early-stage design and selection of synthetic targets, helping to focus resources on compounds with a higher probability of success.

Derivatives of Ethyl 5 Acetyl 2 Benzyloxybenzoate and Their Research Applications

Synthesis of Advanced Benzyl (B1604629) Ether and Acetyl-Containing Derivatives for Research

The functional groups of Ethyl 5-acetyl-2-benzyloxybenzoate—the benzyloxy moiety, the acetyl group, and the ethyl ester—are all amenable to chemical transformation, enabling the synthesis of a diverse range of derivatives for research purposes.

The benzyloxy group in this compound typically functions as a protecting group for the phenolic hydroxyl group. This protection is crucial during synthetic sequences that involve reactions incompatible with a free phenol (B47542). The most common modification of this moiety is its removal through catalytic hydrogenation. In the synthesis of molecules like Salmeterol, this debenzylation step, often carried out using a palladium on carbon (Pd/C) catalyst and hydrogen gas, is a critical final step to unveil the active phenolic group. derpharmachemica.com This process converts the benzyloxy-substituted intermediate into the desired hydroxymethyl phenol product. derpharmachemica.com

The acetyl group is a key site for structural modification. A common and synthetically useful derivatization is the bromination of the methyl carbon of the acetyl group. This reaction, typically performed on the methyl ester analogue, Methyl 5-acetyl-2-(benzyloxy)benzoate, uses a suitable brominating agent to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comunifiedpatents.com This bromoacetyl derivative is a powerful intermediate because the bromine atom is a good leaving group, creating a reactive electrophilic site.

This electrophilicity allows for nucleophilic substitution reactions, most notably with amines. For instance, the bromoacetyl intermediate is coupled with primary or secondary amines, such as N-(6-(4-phenylbutoxy)hexyl)benzenemethamine, to form a new carbon-nitrogen bond. derpharmachemica.comgoogle.com This reaction extends the molecular structure significantly, forming a keto-amine derivative which can be further modified, for example, by reducing the ketone to a secondary alcohol. derpharmachemica.com

The ethyl ester group provides another handle for derivatization. While many documented syntheses utilize the corresponding methyl ester, the ethyl ester undergoes similar transformations. ncats.iobldpharm.com Standard ester chemistry can be applied, such as hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid, 5-Acetyl-2-benzyloxy-benzoic acid. bldpharm.com Alternatively, the ethyl ester can undergo transesterification with other alcohols in the presence of a catalyst, allowing for the introduction of different alkyl groups. researchgate.net These modifications can alter the solubility and reactivity of the resulting molecule.

Exploration of Novel Molecular Scaffolds Derived from this compound

The true utility of this compound and its analogues lies in their role as precursors for fundamentally new molecular scaffolds. The series of reactions used to build Salmeterol analogues exemplifies this transformation. The initial simple benzenoid scaffold of the starting material is converted into a complex phenylethanolamine structure. derpharmachemica.com This is achieved through a sequence of reactions including side-chain extension at the acetyl position, reduction of the ketone, and deprotection of the benzyloxy group to reveal a di-functionalized phenol. derpharmachemica.com The ability to perform these transformations makes the parent compound a valuable starting point for exploring novel chemical structures with potential biological activity. The reactivity of its functional groups also suggests potential for its use in creating heterocyclic scaffolds, such as quinoxalines or isoxazoles, which are significant in medicinal chemistry. mdpi.commdpi.com

Applications as Precursors in Complex Chemical Synthesis

The strategic arrangement of reactive sites makes this compound and its methyl ester counterpart valuable precursors in multi-step syntheses of complex target molecules.

A prominent application of derivatives of this compound is in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist. derpharmachemica.com The synthesis showcases the utility of Methyl 5-acetyl-2-(benzyloxy)benzoate as a key intermediate.

The synthetic route generally involves the following key steps:

Protection: The synthesis begins with Methyl 5-acetyl-2-hydroxybenzoate, which is benzylated using benzyl chloride to protect the phenolic hydroxyl group, yielding Methyl 5-acetyl-2-(benzyloxy)benzoate. google.comunifiedpatents.com

Activation: The acetyl group is then brominated to produce the key intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comunifiedpatents.com This step prepares the molecule for coupling.

Coupling: The bromo-intermediate is reacted with an amine, N-(6-(4-phenylbutoxy)hexyl)benzenemethamine, to form a larger keto-amine intermediate, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate. derpharmachemica.comgoogle.com

Reduction: The ketone functionality in this intermediate is then reduced to a hydroxyl group using reducing agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride). derpharmachemica.com

Deprotection: In the final step, the benzyl protecting groups on both the phenol and the amine are removed via catalytic hydrogenation to yield the Salmeterol base. derpharmachemica.com

This multi-step process highlights how the initial scaffold is methodically elaborated to construct a pharmaceutically relevant molecule.

Role in the Development of Targeted Chemical Libraries for Academic Screening

The strategic design and synthesis of focused chemical libraries are fundamental to modern academic drug discovery. These collections of structurally related compounds are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of biological targets. Within this context, versatile chemical scaffolds that allow for systematic structural diversification are highly sought after. This compound, and more commonly its de-benzylated analog, Ethyl 5-acetyl-2-hydroxybenzoate, represent such valuable starting points for the generation of targeted libraries for academic screening.

The core structure of these molecules, a substituted 2-hydroxybenzoic acid, is a well-established "privileged scaffold" in medicinal chemistry. This means that this particular arrangement of atoms is frequently found in biologically active compounds, suggesting it can interact with a variety of biological targets. A key example of the power of this scaffold in academic screening is the discovery of selective inhibitors for Sirtuin 5 (SIRT5), a deacetylase involved in metabolic pathways and considered a therapeutic target in diseases like cancer. nih.gov In a medium-throughput thermal shift screening of a 5000-compound library, a hit compound containing the 2-hydroxybenzoic acid moiety was identified as a selective SIRT5 inhibitor. nih.gov This initial discovery spurred the synthesis of a focused library of 34 new derivatives to optimize the potency and explore the structure-activity relationship (SAR), ultimately leading to a compound with a tenfold increase in inhibitory activity. nih.gov

The utility of Ethyl 5-acetyl-2-hydroxybenzoate as a precursor for a targeted chemical library stems from its multiple reactive sites, which allow for a variety of chemical modifications. This enables the creation of a diverse set of analogs from a single, readily accessible starting material. The main points of diversification are:

The Phenolic Hydroxyl Group: This group can be alkylated or acylated to introduce a wide range of substituents, altering the compound's size, polarity, and hydrogen bonding capacity.

The Acetyl Group: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to introduce amines, or condensation reactions to form more complex heterocyclic systems.

The Carboxylic Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines or alcohols to form amides or different esters, respectively.

These transformations can be carried out using robust and well-established chemical reactions, making the synthesis of a library based on this scaffold feasible for academic research laboratories.

A hypothetical focused library derived from Ethyl 5-acetyl-2-hydroxybenzoate for an academic screening campaign could be designed to explore the chemical space around a particular biological target. The table below illustrates a small, representative set of such derivatives that could be synthesized.

| Compound ID | R1 (Modification of Hydroxyl) | R2 (Modification of Acetyl) | R3 (Modification of Ester) |

| LIB-001 | -H (unmodified) | =O (unmodified) | -OCH2CH3 (unmodified) |

| LIB-002 | -CH3 | =O | -OCH2CH3 |

| LIB-003 | -H | -OH | -OCH2CH3 |

| LIB-004 | -H | =N-OH (Oxime) | -OCH2CH3 |

| LIB-005 | -H | =O | -NH-benzyl |

| LIB-006 | -C(O)CH3 | =O | -OCH2CH3 |

| LIB-007 | -H | =O | -OH |

This table represents a hypothetical library for illustrative purposes.

The screening of such a library against a biological target can yield valuable structure-activity relationship (SAR) data. For instance, comparing the activity of LIB-001, LIB-002, and LIB-006 would reveal the importance of the phenolic hydroxyl group and whether substitution is tolerated. Similarly, comparing LIB-001, LIB-003, and LIB-004 would provide insights into the role of the acetyl group's carbonyl oxygen. The data generated from screening this targeted library can then guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties, a process central to academic drug discovery efforts.

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Pathways for Industrial Scale-Up

The traditional synthesis of aromatic esters like Ethyl 5-acetyl-2-benzyloxybenzoate often relies on methods such as Friedel-Crafts acylation and Fischer esterification. mt.comchemicalbook.commasterorganicchemistry.com These established routes, however, can present environmental and efficiency challenges, particularly for industrial production. cardiff.ac.uk Future research should prioritize the development of greener and more efficient synthetic strategies.

Key areas for investigation include:

Catalyst Innovation: The use of solid acid catalysts, such as zeolites, has shown promise in the acetylation of aromatic ethers in solvent-free systems, offering high yields and the potential for catalyst recovery and reuse. cardiff.ac.uk Similarly, novel catalysts like expandable graphite (B72142) under microwave heating have demonstrated efficiency in the synthesis of ethyl benzoate (B1203000). cibtech.org Research into analogous catalytic systems for the multi-step synthesis of this compound could lead to significant improvements in yield and sustainability. Another approach involves using phase transfer catalysts, which has been shown to improve selectivity and conversion rates in the synthesis of ethyl benzoate from sodium benzoate and ethyl chloride. google.com

Process Intensification: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. cibtech.org Exploring these technologies for the synthesis of this compound could lead to more compact and efficient industrial processes.

Alternative Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a core principle of green chemistry. nih.gov Research could focus on using less toxic alkylating and acylating agents and exploring the use of greener solvents like ionic liquids or even solvent-free reaction conditions. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Strategy | Potential Advantages | Research Focus for this compound |

|---|---|---|

| Zeolite-Catalyzed Acylation | Reusable catalyst, solvent-free conditions, high para-selectivity. cardiff.ac.uk | Investigating the efficacy of Hβ or HY zeolites for the acylation step. |

| Microwave-Assisted Synthesis | Reduced reaction time, improved energy efficiency. cibtech.org | Optimization of microwave parameters (power, temperature) for all reaction steps. |

| Phase Transfer Catalysis | High selectivity and conversion, milder reaction conditions. google.com | Screening of various phase transfer catalysts for efficiency in the etherification step. |

| Enzyme-Catalyzed Synthesis | High specificity, biodegradable catalysts, mild conditions. nih.gov | Exploring lipases or other enzymes for the esterification and acylation steps. |

Advanced Computational Modeling for Structure-Property Predictions and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and elucidating reaction mechanisms, thereby reducing the need for extensive empirical experimentation.

Structure-Property Predictions: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their physical, chemical, or biological activities. nih.govnih.govacs.org For instance, QSAR studies on other aromatic esters have successfully predicted properties based on substituent parameters like lipophilicity and steric factors. nih.gov Such models could predict solubility, thermal stability, or potential utility in specific applications.

Reaction Mechanism Elucidation: Computational methods can be used to model the reaction pathways for the synthesis of this compound. For example, understanding the mechanism of Friedel-Crafts acylation, which proceeds through an acylium ion intermediate, can help in optimizing reaction conditions to avoid side reactions and improve yield. mt.comyoutube.comyoutube.com Surface-hopping molecular dynamics simulations have been used to investigate the photochemistry of related molecules like benzophenone (B1666685), revealing complex mechanisms for triplet state population that are crucial for photosensitization applications. acs.orgacs.org Similar studies on this compound could uncover its photophysical properties.

Table 2 outlines potential computational models and their research applications for this compound.

Table 2: Computational Modeling Approaches and Their Applications

| Modeling Technique | Application for this compound | Predicted Parameters |

|---|---|---|

| QSAR | Predict potential applications and guide derivative synthesis. acs.org | Solubility, melting point, electronic properties, potential bioactivity. |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict spectroscopic properties. researchgate.net | Transition state energies, reaction kinetics, NMR/IR spectra. |

| Molecular Dynamics (MD) | Simulate behavior in different environments (e.g., in a polymer matrix). acs.org | Conformation, diffusion, interaction energies. |

| Surface-Hopping Dynamics | Investigate photochemical behavior and stability. acs.org | Excited state lifetimes, intersystem crossing rates, photochemical pathways. |

Exploration of Emerging Applications in Functional Materials Research (e.g., Organic Electronic Materials, Coatings)

The unique combination of an aromatic ketone and a benzoate ester within the same molecule suggests that this compound could serve as a valuable building block in materials science.

Organic Electronic Materials: Aromatic ketones and polycyclic aromatic compounds are classes of molecules investigated for use in organic electronic devices, such as organic electroluminescent devices (OLEDs). google.com The benzophenone moiety within the target molecule is a well-known photosensitizer. researchgate.net Research could explore the synthesis of oligomers or polymers from this compound derivatives for applications as charge-transporting or emissive materials.

Polymer Additives and Coatings: Benzoate esters are widely used as plasticizers in polymer compositions like polyvinyl acetate (B1210297) and polyurethanes, enhancing flexibility and durability. google.comjustlonghealth.comteamcatalynt.comepo.org They are also used to improve the properties of coatings, such as gloss and hardness. justlonghealth.com Future studies could assess the performance of this compound as a functional additive, where the acetyl group might offer sites for cross-linking or further modification, potentially improving adhesion or thermal stability in coatings and sealants. chempoint.com

Table 3 summarizes potential applications in functional materials.

Table 3: Potential Applications in Functional Materials

| Application Area | Potential Role of this compound | Key Properties to Investigate |

|---|---|---|

| Organic Electronics | Monomer for conductive or emissive polymers. google.com | HOMO/LUMO energy levels, charge mobility, photoluminescence quantum yield. |

| Polymer Coatings | Functional plasticizer or cross-linking agent. justlonghealth.comepo.org | Glass transition temperature (Tg) depression, tensile strength, solvent resistance, UV stability. |

| Adhesives | Tackifier or viscosity modifier. google.comteamcatalynt.com | Adhesion strength, open time, rheological properties. |

| Photoinitiators | Component in UV-curable resins. researchgate.net | Photoinitiation efficiency, curing speed, depth of cure. |

Integration with High-Throughput Synthesis and Screening Methodologies for Rapid Discovery

To efficiently explore the potential of this compound and its derivatives, modern high-throughput techniques are indispensable.

High-Throughput Synthesis: The generation of compound libraries is a cornerstone of modern drug and materials discovery. nih.gov Automated, parallel synthesis platforms can be employed to create a diverse range of analogues of this compound by varying the ester and acyl groups. researchgate.netnih.govingentaconnect.com This would allow for a systematic exploration of the structure-property landscape.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS methods can be used to rapidly evaluate them for desired properties. For example, colorimetric assays have been developed for the high-throughput screening of ketones. rsc.orgnih.govresearchgate.netnih.govdtu.dk These assays, often performed in 96-well plate format, could be adapted to screen for catalysts that improve the synthesis of the target compound or to identify derivatives with specific functionalities. nih.gov This combination of high-throughput synthesis and screening accelerates the discovery of new materials and applications, reducing the time and cost associated with traditional research cycles. researchgate.net

Q & A

Q. What synthetic strategies are commonly employed for preparing Ethyl 5-acetyl-2-benzyloxybenzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

Benzyl Protection : Introduce a benzyloxy group at the 2-position via nucleophilic substitution or Mitsunobu reaction, using benzyl alcohol and a phenol precursor under acidic or coupling conditions .

Acetylation : Install the acetyl group at the 5-position using Friedel-Crafts acylation or direct acetylation with acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) .

Esterification : React the resulting benzoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .

Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, acetyl methyl at δ 2.5–2.7 ppm) and ester carbonyl (δ ~168 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or EI-MS.

- X-ray Crystallography : Resolve ambiguities in structure using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer : Conflicting NMR assignments often arise from dynamic effects or similar chemical environments. Strategies include:

Variable Temperature NMR : Suppress rotational barriers (e.g., benzyloxy group rotation) to simplify splitting patterns.

X-ray Crystallography : Use SHELXL to determine absolute configuration and validate substituent positions .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Example: If acetyl and ester carbonyl signals overlap in ¹³C NMR, use DEPT-135 to distinguish quaternary carbons.

Q. What experimental design considerations optimize the yield of this compound?

- Methodological Answer :

- Solvent Selection : Use anhydrous solvents (e.g., DCM for Friedel-Crafts) to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acetylation efficiency .

- Reaction Monitoring : Employ in-situ IR or HPLC to track intermediate formation and adjust stoichiometry.

- Purification : Optimize recrystallization solvents (e.g., ethyl acetate/hexane gradients) to isolate high-purity product .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodological Answer : Tools like BKMS_METABOLIC or REAXYS prioritize feasible routes by:

Retrosynthetic Analysis : Fragment the target into commercially available precursors (e.g., benzyl-protected phenols).

Reaction Feasibility Scoring : Evaluate steps based on atom economy, reported yields, and compatibility with sensitive groups (e.g., esters) .

Route Validation : Cross-reference predicted routes with literature analogs (e.g., ethyl 2-(2-acetyl-4-bromophenoxy)acetate synthesis) .

Safety and Stability

Q. What protocols ensure safe storage and handling of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .

- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Ensure fume hood ventilation during synthesis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental release .

Data Analysis and Reporting

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- SHELX Workflow :

Data Integration : Use SHELXC to process diffraction data, checking for outliers or twinning .

Structure Solution : Apply SHELXD for direct methods or SAD/MAD phasing if heavy atoms are present.

Refinement : In SHELXL, adjust thermal parameters (ADPs) and validate via R-factor convergence (<5% Δ per cycle) .

- Validation Tools : Use PLATON or CCDC Mercury to check for voids, hydrogen bonding, and steric clashes.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.